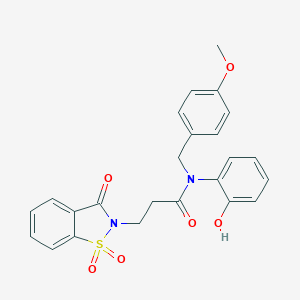![molecular formula C16H19BrN4O2 B277304 4-BROMO-1-METHYL-N-[3-(MORPHOLINOMETHYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B277304.png)
4-BROMO-1-METHYL-N-[3-(MORPHOLINOMETHYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-BROMO-1-METHYL-N-[3-(MORPHOLINOMETHYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis due to their unique structural properties and reactivity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-1-METHYL-N-[3-(MORPHOLINOMETHYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds . The reaction conditions often require the use of catalysts such as silver or copper salts to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
化学反应分析
Types of Reactions
4-BROMO-1-METHYL-N-[3-(MORPHOLINOMETHYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like bromine or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, hydrogen peroxide, lithium aluminum hydride, and various nucleophiles. The reactions typically require controlled temperatures and may involve the use of solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .
科学研究应用
4-BROMO-1-METHYL-N-[3-(MORPHOLINOMETHYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE has several applications in scientific research:
作用机制
The mechanism of action of 4-BROMO-1-METHYL-N-[3-(MORPHOLINOMETHYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways .
相似化合物的比较
Similar Compounds
3-(4-morpholinylmethyl)phenyl]magnesium bromide: Used in similar synthetic applications.
4-bromo-3-methylphenyl derivatives: Share structural similarities and are used in related chemical reactions.
Uniqueness
What sets 4-BROMO-1-METHYL-N-[3-(MORPHOLINOMETHYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE apart is its unique combination of a bromine atom, a morpholine ring, and a pyrazole core. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development .
属性
分子式 |
C16H19BrN4O2 |
|---|---|
分子量 |
379.25 g/mol |
IUPAC 名称 |
4-bromo-1-methyl-N-[3-(morpholin-4-ylmethyl)phenyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C16H19BrN4O2/c1-20-11-14(17)15(19-20)16(22)18-13-4-2-3-12(9-13)10-21-5-7-23-8-6-21/h2-4,9,11H,5-8,10H2,1H3,(H,18,22) |
InChI 键 |
SIVDQBZOPMFJGD-UHFFFAOYSA-N |
SMILES |
CN1C=C(C(=N1)C(=O)NC2=CC=CC(=C2)CN3CCOCC3)Br |
规范 SMILES |
CN1C=C(C(=N1)C(=O)NC2=CC=CC(=C2)CN3CCOCC3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-({[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid](/img/structure/B277221.png)
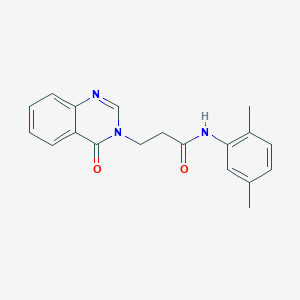

![ethyl 2-{[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B277224.png)
![3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl thiophene-2-carboxylate](/img/structure/B277225.png)
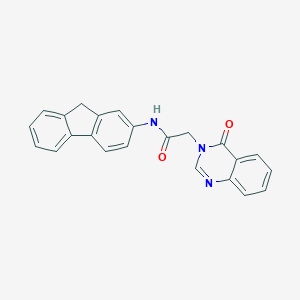
![3-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-fluorophenyl)propanamide](/img/structure/B277229.png)
![N-(2-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B277231.png)
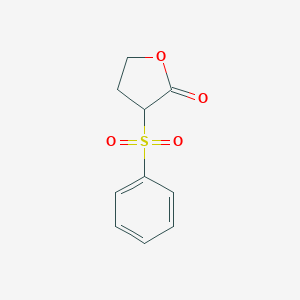
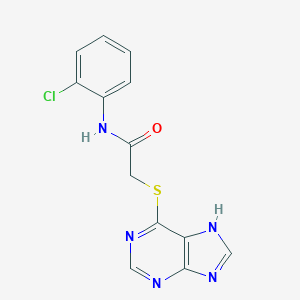

![4-{[3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoyl]amino}benzoic acid](/img/structure/B277245.png)

